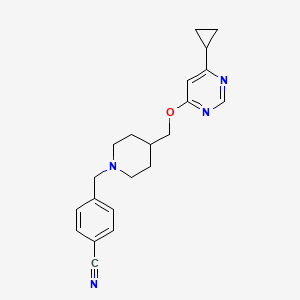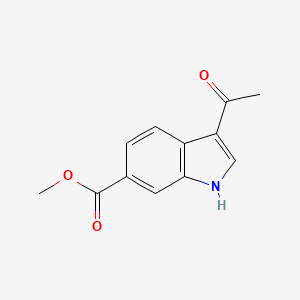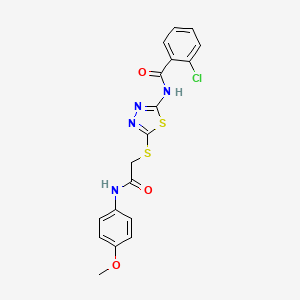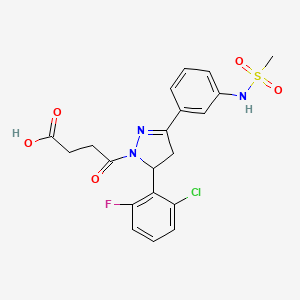
4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common names, and its structural formula. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds present, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Pharmacological Characterization and Potential Therapeutic Applications
Parkinson's Disease Research : Compounds similar to 4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide have been investigated for their neurotoxic effects, which have implications in understanding and potentially treating Parkinson's disease. For example, the study of substances related to MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) provides insights into the chemical basis of parkinsonism and suggests avenues for the development of protective strategies against neurodegenerative diseases (Langston et al., 1983).
Insomnia Treatment via Orexin Receptor Antagonism : The disposition and metabolism of novel orexin 1 and 2 receptor antagonists, like SB-649868, under development for treating insomnia, highlight the importance of understanding the pharmacokinetics of therapeutic agents. Such research is essential for developing effective treatments with minimal side effects (Renzulli et al., 2011).
HIV-1 Protease Inhibition for AIDS Treatment : The metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine showcases the metabolic pathways involved in drug elimination and helps in optimizing dosing regimens for better therapeutic outcomes (Balani et al., 1995).
Exposure Assessment to Environmental Toxicants : Studies on the exposure to organophosphorus and pyrethroid pesticides among populations, especially children, underscore the significance of chemical safety and risk assessment in public health. Understanding the metabolic profiles of such compounds can guide regulatory policies and protective measures (Babina et al., 2012).
Cancer Therapy via Bcl-2 Protein Inhibition : The metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, provide crucial information for its use in treating hematologic malignancies. Studies on its pharmacokinetics and metabolism help in understanding the drug's efficacy and safety profile (Liu et al., 2017).
Toxicological Studies and Public Health : Research on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not of inpatients receiving parenteral alimentation provides evidence of dietary exposure to potential carcinogens. Such studies are vital for understanding the links between diet, environmental exposure, and cancer risk (Ushiyama et al., 1991).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
4-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-22(23(10-15-30-16-11-23)20-5-2-1-3-6-20)25-17-19-8-13-26(14-9-19)31(28,29)21-7-4-12-24-18-21/h1-7,12,18-19H,8-11,13-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDMDPEUGEJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)


![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)




![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)
